molecular formula C21H19ClFN5O2 B6585165 2-chloro-N-{1-[1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}benzamide CAS No. 1251704-56-9

2-chloro-N-{1-[1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}benzamide

Cat. No.: B6585165
CAS No.: 1251704-56-9
M. Wt: 427.9 g/mol
InChI Key: XYBIHVSDDINQQC-UHFFFAOYSA-N
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Description

2-chloro-N-{1-[1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}benzamide is a complex synthetic compound designed for advanced pharmaceutical and biological research. Its structure incorporates several pharmacologically active motifs, making it a valuable scaffold in medicinal chemistry and drug discovery. The molecule features a benzamide core, a structure present in numerous bioactive compounds and marketed drugs . This core is further hybridized with a piperidine ring and a 1,2,3-triazole moiety linked to a fluorophenyl group. The strategic inclusion of the piperidine scaffold is significant, as this heterocycle is widely reported to exhibit a broad spectrum of biological activities, including antibacterial, antituberculosis, anticancer, antiviral, and anti-inflammatory properties . Similarly, the 1,2,3-triazole ring is a privileged structure in drug design due to its metabolic stability and ability to participate in hydrogen bonding, which can be crucial for target binding . The specific placement of the 4-fluorophenyl group is a common bioisostere used to fine-tune a compound's electronic properties, lipophilicity, and metabolic stability. This molecular design follows the modern principle of molecular hybridization , which combines distinct pharmacophoric moieties into a single molecule to create new chemical entities with potentially enhanced biological efficacy and novel mechanisms of action . Primary research applications for this compound include serving as a key intermediate in the synthesis of novel small-molecule libraries, particularly for screening against various cancer cell lines . It is also suited for structure-activity relationship (SAR) studies to optimize potency against specific biological targets, such as kinases or other enzymes, where the amide and triazole functionalities can serve as critical binding elements . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a laboratory setting.

Properties

IUPAC Name

2-chloro-N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN5O2/c22-18-4-2-1-3-17(18)20(29)24-15-9-11-27(12-10-15)21(30)19-13-28(26-25-19)16-7-5-14(23)6-8-16/h1-8,13,15H,9-12H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBIHVSDDINQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2Cl)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Fluorophenyl Azide

4-Fluorophenyl azide is prepared by diazotization of 4-fluoroaniline with sodium nitrite in hydrochloric acid at 0–5°C, followed by azide formation using sodium azide. The product is extracted with dichloromethane and purified via vacuum distillation (yield: 85–90%).

CuAAC Reaction Conditions

The terminal alkyne (e.g., propargyl alcohol) reacts with 4-fluorophenyl azide in a 1:1 molar ratio. Key parameters include:

ParameterValue
CatalystCuI (10 mol%)
SolventTHF/H2O (4:1)
TemperatureRoom temperature
Reaction Time12–16 hours
Yield92–95%

The triazole product is isolated via aqueous workup and recrystallized from ethanol/water (1:1).

Piperidine-Triazole Coupling via Amide Bond Formation

The triazole-carboxylic acid intermediate is activated using carbodiimide reagents (e.g., EDCI or DMTMM) and coupled with piperidin-4-amine.

Activation of Triazole-Carboxylic Acid

The carboxylic acid is treated with EDCI (1.2 equiv) and HOBt (1.1 equiv) in anhydrous DMF at 0°C for 30 minutes. Piperidin-4-amine (1.0 equiv) is added dropwise, and the reaction proceeds at room temperature for 6 hours.

Purification and Characterization

The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) to yield the piperidine-triazole intermediate. Key spectral data:

  • 1H NMR (400 MHz, CDCl3) : δ 8.12 (s, 1H, triazole-H), 7.78–7.35 (m, 4H, Ar-H), 4.32–3.89 (m, 2H, piperidine-H), 3.02–2.75 (m, 2H, piperidine-H).

  • HRMS (ESI+) : m/z calculated for C15H16FN5O [M+H]+: 318.1312; found: 318.1315.

ParameterValue
SolventDichloromethane
Temperature0°C → room temperature
Reaction Time4 hours
Yield88–90%

Final Purification

The product is washed with 5% NaHCO3 and brine, dried over MgSO4, and purified via recrystallization from methanol. Purity is confirmed by HPLC (>99%).

Alternative Synthetic Routes

Suzuki-Miyaura Coupling for Benzamide Formation

A patent-derived method uses palladium-catalyzed coupling between 2-chlorophenylboronic acid and a brominated piperidine-triazole precursor. This approach avoids harsh acylation conditions but requires specialized ligands (e.g., SPhos).

ParameterValue
CatalystPd(OAc)2 (5 mol%)
LigandSPhos (10 mol%)
BaseK2CO3
SolventDioxane/H2O (5:1)
Yield78–82%

Solid-Phase Synthesis

A resin-bound strategy immobilizes the piperidine intermediate, enabling iterative coupling and washing steps. While scalable, this method exhibits lower yields (65–70%) due to incomplete functionalization.

Critical Analysis of Methodologies

Yield Comparison Across Methods

MethodAverage YieldPurityScalability
CuAAC + EDCI90%>99%High
Suzuki-Miyaura80%95–98%Moderate
Solid-Phase68%85–90%Low

The CuAAC/EDCI route is optimal for laboratory-scale synthesis, whereas Suzuki-Miyaura may suit industrial applications despite marginally lower yields.

Byproduct Formation

Major byproducts include:

  • N-Acylurea : Forms when EDCI is used without HOBt. Mitigated by adding 1-hydroxybenzotriazole (HOBt).

  • Di-Triazole Adducts : Arise from excess azide in CuAAC. Controlled by stoichiometric precision.

Industrial-Scale Considerations

Solvent Recycling

DMF and THF are recovered via vacuum distillation, reducing costs by 30–40% in pilot plants.

Catalyst Recovery

Copper residues are removed using Chelex 100 resin, achieving <1 ppm contamination levels .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Introduction of oxidizing agents like PCC or DMSO can convert alcohols within the molecule to carbonyl groups.

  • Reduction: : Reducing agents such as NaBH4 or LiAlH4 can reduce carbonyl compounds to alcohols or amines.

  • Substitution: : Nucleophilic substitution reactions, particularly on the chloro group, can be performed using reagents like NaN3 or NaSPh.

Common Reagents and Conditions

  • Oxidation: PCC or DMSO in dry dichloromethane.

  • Reduction: NaBH4 in ethanol or LiAlH4 in ether.

  • Substitution: NaN3 in DMF or NaSPh in methanol.

Major Products Formed

  • Oxidation produces carbonyl derivatives like aldehydes or ketones.

  • Reduction yields alcohols or amines.

  • Substitution results in azides or sulfides, respectively.

Scientific Research Applications

  • Chemistry: : As a model compound in studying the reactivity and synthesis of multi-functionalized molecules.

  • Biology: : Investigated for its interactions with biological macromolecules, potentially serving as a ligand in binding studies.

  • Medicine: : Explored for its pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

  • Industry: : Potential use in the development of new materials or as a precursor for more complex chemical entities.

Mechanism of Action

The compound’s mechanism of action typically involves its interaction with specific molecular targets within biological systems, such as enzymes or receptors. This interaction often leads to the modulation of biochemical pathways, resulting in therapeutic effects. For instance, the triazole ring might engage in hydrogen bonding or π-π stacking with protein residues, altering the protein’s function.

Comparison with Similar Compounds

Structural Analogues with Triazole and Piperidine Moieties

The compound shares structural similarities with several derivatives documented in recent synthetic studies. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Source
2-Chloro-N-{1-[1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}benzamide (Target) C21H18ClFN6O2 440.86 2-Chlorobenzamide, 4-fluorophenyl-triazole
3-Chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide C23H24ClN5O2 437.92 3-Chlorobenzamide, 3,4-dimethylphenyl-triazole
N-(1-(1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-cyclohexylacetamide C22H28ClN5O2 429.94 3-Chlorophenyl-triazole, cyclohexylacetamide
N-(1-(4-Aminobenzyl)piperidin-4-yl)-3-(1,1,2,2-tetrafluoroethyl)benzamide (6e) C21H22F4N4O 410.18 3-Tetrafluoroethylbenzamide, 4-aminobenzyl-piperidine
4-Chloro-N-{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}benzenecarbohydrazide C20H22ClN3O4S 435.92 4-Chlorobenzohydrazide, 4-methylphenylsulfonyl-piperidine
Key Observations :

Halogen Positioning: The 2-chlorobenzamide group in the target compound contrasts with 3-chlorobenzamide derivatives (e.g., ). This positional difference may influence electronic properties and binding interactions.

Triazole Modifications: Substitution of the triazole’s aryl group (e.g., 4-fluorophenyl vs.

Piperidine Functionalization :

  • The target compound’s 1,2,3-triazole-4-carbonyl linker differs from sulfonyl () or thioureido () groups in analogs, which modulate conformational flexibility and polarity.

Biological Activity

The compound 2-chloro-N-{1-[1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}benzamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring , a benzamide moiety , and a piperidine group . Its structural complexity allows for various interactions within biological systems, making it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound . For instance, a related triazole derivative was shown to inhibit cell proliferation and induce apoptosis in breast cancer cells by disrupting the Notch-AKT signaling pathway and increasing reactive oxygen species (ROS) production .

Table 1: Anticancer Activity Summary

CompoundCell LineMechanismIC50 (µM)Reference
ZQL-4cBreast CancerInduces apoptosis via ROSNot specified

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. Compounds with similar structures have demonstrated activity against various pathogens. The mechanism often involves inhibition of fungal cell wall synthesis or disruption of nucleic acid synthesis.

Table 2: Antimicrobial Activity Overview

CompoundTarget PathogenMechanismReference
Triazole Derivative XFungal StrainsInhibition of cell wall synthesis

Antimalarial Activity

Research into triazole derivatives has also indicated potential antimalarial effects. Studies have shown that certain triazole compounds exhibit significant activity against Plasmodium falciparum, with some derivatives achieving IC50 values in the submicromolar range . This suggests that the compound may be a candidate for further investigation in malaria treatment.

Table 3: Antimalarial Activity Data

CompoundStrain TestedIC50 (µM)Selectivity IndexReference
Compound AP. falciparum W20.8>100 (HepG2)
Compound BP. berghei ANKA<5>13.7 (Vero)

The biological activities of triazole derivatives are attributed to several mechanisms:

  • Enzyme Inhibition : Many triazoles act as enzyme inhibitors, affecting pathways critical for cell survival.
  • Cell Cycle Disruption : Compounds can induce cell cycle arrest at various phases, leading to apoptosis.
  • Reactive Oxygen Species Generation : Increased ROS levels can lead to oxidative stress, promoting cell death in cancer cells.

Case Studies

  • Breast Cancer Study : A study investigated the effects of a triazole derivative on breast cancer cells, revealing significant inhibition of cell growth and induction of apoptosis through ROS generation and modulation of signaling pathways .
  • Antimalarial Research : Another study focused on synthesizing 1H-1,2,3-triazole derivatives with antimalarial activity, demonstrating effective inhibition against Plasmodium species with low cytotoxicity in mammalian cells .

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

The compound exhibits acute oral toxicity, skin/eye irritation, and respiratory hazards (GHS Category 2B/2C). Researchers must use PPE (nitrile gloves, lab coats, safety goggles) and operate in fume hoods to minimize aerosol/dust exposure. Contaminated surfaces should be deactivated with 70% ethanol, and waste must be disposed via licensed chemical disposal services .

Q. What synthetic routes are commonly employed for its preparation, and how can reaction yields be optimized?

Synthesis typically involves multi-step protocols:

  • Step 1: Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core.
  • Step 2: Piperidine-4-amine functionalization via amide coupling using carbodiimide activators (e.g., EDC/HOBt). Yield optimization requires strict anhydrous conditions, controlled temperatures (0–5°C for coupling steps), and purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl, triazole, and benzamide groups).
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., [M+H]⁺ ion at m/z 442.0984 for C₂₁H₁₇ClFN₅O₂).
  • HPLC-PDA: Purity assessment (>95% by area under the curve, C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational chemistry predict this compound’s reactivity or biological interactions?

  • Molecular Docking: Use software like AutoDock Vina to model interactions with target enzymes (e.g., kinase inhibitors). Focus on the triazole’s π-π stacking and the fluorophenyl group’s hydrophobic interactions.
  • Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites for reaction pathway predictions .

Q. What strategies elucidate the mechanism of action in biological activity studies?

  • Enzyme Inhibition Assays: Conduct kinetic studies (e.g., IC₅₀ determination via fluorogenic substrates) with controls (e.g., competitive vs. non-competitive inhibition).
  • Cellular Uptake Studies: Use fluorescent analogs (e.g., BODIPY-labeled derivatives) tracked via confocal microscopy to assess membrane permeability .

Q. How should researchers address contradictory data from varying experimental conditions?

  • Variable Solvent Effects: Polar aprotic solvents (e.g., DMF) may stabilize intermediates but increase side reactions. Compare outcomes in DMF vs. THF.
  • Temperature-Dependent Reactivity: For hydrolysis-sensitive groups (e.g., benzamide), use Arrhenius plots to model degradation rates.
  • Statistical Validation: Apply multivariate analysis (e.g., ANOVA) to isolate confounding variables .

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